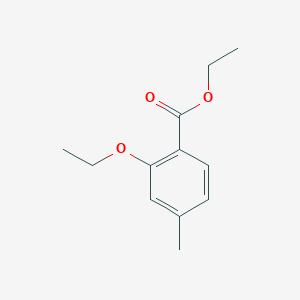

Ethyl 2-ethoxy-4-methylbenzoate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

ethyl 2-ethoxy-4-methylbenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16O3/c1-4-14-11-8-9(3)6-7-10(11)12(13)15-5-2/h6-8H,4-5H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PQLJVFJXXWBUPR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=CC(=C1)C)C(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60473514 | |

| Record name | ETHYL 2-ETHOXY-4-METHYLBENZOATE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60473514 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

88709-17-5 | |

| Record name | Benzoic acid, 2-ethoxy-4-methyl-, ethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=88709-17-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | ETHYL 2-ETHOXY-4-METHYLBENZOATE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60473514 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzoic acid, 2-ethoxy-4-methyl-, ethyl ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.107.688 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Ethyl 2-ethoxy-4-methylbenzoate physical and chemical properties

An In-Depth Technical Guide to Ethyl 2-ethoxy-4-methylbenzoate

Compound: this compound CAS Number: 88709-17-5

This guide serves as a comprehensive technical resource for researchers, scientists, and professionals in drug development engaged with this compound. It details the compound's essential physicochemical properties, spectral characteristics, synthesis, and safe handling protocols, grounding all information in authoritative data.

Section 1: Core Physicochemical Properties

This compound is an aromatic ester, a class of compounds frequently utilized as intermediates in the synthesis of more complex molecules in the pharmaceutical and fine chemical industries.[1][2] Its structure, featuring an ethoxy group and a methyl group on the benzene ring, provides specific reactivity and functionality.

Below is a summary of its key physical and chemical properties.

| Property | Value | Source(s) |

| CAS Number | 88709-17-5 | [1][3][4][5][6] |

| Molecular Formula | C₁₂H₁₆O₃ | [1][3][4][6][7] |

| Molecular Weight | 208.25 g/mol | [1][3][4] |

| Boiling Point | 300.3 ± 22.0 °C at 760 mmHg | [4] |

| Synonyms | Benzoic acid, 2-ethoxy-4-methyl-, ethyl ester | [1][3][4][6] |

| Purity (Typical) | ≥95% | [3][6] |

| Octanol/Water Partition Coefficient (LogP) | 2.57 | [4] |

| Storage Temperature | 2-8°C (Refrigerator) | [1] |

Molecular Structure

The structural arrangement of this compound is fundamental to its chemical behavior.

Caption: Chemical structure of this compound.

Section 2: Spectral Analysis Profile

A robust understanding of a compound's spectral data is critical for reaction monitoring and quality control. While a definitive spectrum for this specific molecule is not publicly available, we can infer its expected characteristics based on its functional groups and principles of spectroscopy.

-

¹H NMR Spectroscopy: The proton NMR spectrum should display distinct signals corresponding to the aromatic and aliphatic protons.

-

Aromatic Protons: Three protons on the benzene ring will appear in the aromatic region (~6.8-7.8 ppm), likely as complex multiplets or doublets, influenced by their positions relative to the three different substituents.

-

Ethoxy Group (-OCH₂CH₃): A quartet for the methylene (-OCH₂) protons deshielded by the oxygen atom, and a triplet for the methyl (-CH₃) protons.

-

Ethyl Ester Group (-COOCH₂CH₃): A second, distinct quartet for the methylene (-COOCH₂) protons, slightly more deshielded than the ethoxy methylene, and a corresponding triplet for the terminal methyl (-CH₃) protons.

-

Ring Methyl Group (-CH₃): A singlet in the aliphatic region (~2.4 ppm) for the methyl group attached directly to the aromatic ring.

-

-

¹³C NMR Spectroscopy: The carbon spectrum will show 12 distinct signals. Key resonances would include the carbonyl carbon of the ester at ~167 ppm, aromatic carbons between 125-140 ppm, the oxygen-linked aliphatic carbons around 60 ppm, and the methyl carbons below 30 ppm.

-

Infrared (IR) Spectroscopy: The IR spectrum is dominated by characteristic absorption bands. A strong peak around 1710 cm⁻¹ is indicative of the C=O (carbonyl) stretch of the ester. Additional significant bands at 1275 cm⁻¹ and 1100 cm⁻¹ would suggest the C-O stretching of the ester and ether linkages. The absence of a broad O-H band around 3500 cm⁻¹ confirms the absence of hydroxyl impurities.

Section 3: Synthesis and Chemical Reactivity

Synthetic Pathway

This compound is typically synthesized from 2-hydroxy-4-methylbenzoic acid.[4][8] The synthesis involves two primary transformations: etherification of the phenolic hydroxyl group and esterification of the carboxylic acid group. A common and logical approach is a Williamson ether synthesis followed by a Fischer esterification.

Protocol: Two-Step Synthesis

-

Step 1: Etherification (Williamson Synthesis)

-

Rationale: The phenolic proton of 2-hydroxy-4-methylbenzoic acid is acidic and can be deprotonated by a suitable base (e.g., K₂CO₃) to form a phenoxide. This nucleophilic phenoxide then attacks an ethylating agent like bromoethane or diethyl sulfate.

-

Procedure:

-

Dissolve 2-hydroxy-4-methylbenzoic acid in a polar aprotic solvent (e.g., acetone, DMF).

-

Add a base such as potassium carbonate (K₂CO₃).[8]

-

Add an ethylating agent (e.g., bromoethane, ethyl iodide) and heat the mixture under reflux until TLC indicates the consumption of the starting material.[4]

-

After cooling, filter the mixture and remove the solvent under reduced pressure to yield 2-ethoxy-4-methylbenzoic acid.

-

-

-

Step 2: Esterification (Fischer Esterification)

-

Rationale: The resulting carboxylic acid is converted to its corresponding ethyl ester in the presence of excess ethanol and a strong acid catalyst.

-

Procedure:

-

Dissolve the 2-ethoxy-4-methylbenzoic acid from Step 1 in an excess of absolute ethanol.

-

Add a catalytic amount of a strong acid (e.g., H₂SO₄).

-

Heat the reaction mixture at reflux for several hours.

-

Neutralize the mixture, extract with an organic solvent, and purify via column chromatography or distillation to obtain this compound.

-

-

Caption: General synthetic route to this compound.

Chemical Reactivity

The reactivity of this molecule is governed by its functional groups:

-

Ester Hydrolysis: The ethyl ester can be hydrolyzed back to the corresponding carboxylic acid under acidic or basic conditions.

-

Aromatic Substitution: The electron-donating nature of the ethoxy and methyl groups activates the aromatic ring towards electrophilic substitution, although the substitution pattern will be directed by the combined influence of all three groups.

-

Intermediate for Further Synthesis: Its primary value lies in its role as a precursor. It is a known intermediate in the synthesis of Repaglinide, an antidiabetic drug.[1][4]

Section 4: Applications in Drug Development

This compound serves as a key building block in multi-step organic syntheses. Its most notable application is as a starting material for pharmaceuticals.

Caption: Workflow illustrating the use of the title compound as a chemical intermediate.

The transformation from this intermediate often involves modifications at the ring's methyl group, for instance, through benzylic bromination, to create a reactive site for coupling with other molecular fragments.[2][9]

Section 5: Safety, Handling, and Storage

Adherence to strict safety protocols is mandatory when handling any laboratory chemical.

Hazard Identification

-

Physical Hazard: Combustible liquid. Keep away from heat, sparks, open flames, and hot surfaces.[10]

-

Health Hazard: May cause skin and eye irritation.[10] Ingestion may cause gastrointestinal irritation.[10]

-

Environmental Hazard: Toxic to aquatic life. Avoid release to the environment.

Recommended Handling Procedures

-

Ventilation: Use only in a well-ventilated area. Ensure eyewash stations and safety showers are nearby.[10]

-

Personal Protective Equipment (PPE):

-

Hygiene: Wash hands thoroughly after handling and before eating or drinking.[11]

Storage and Disposal

-

Storage: Store in a cool, dry, and well-ventilated place in a tightly sealed container.[13][11][12]

-

Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations. Do not allow the product to enter drains.

References

-

PrepChem. (n.d.). Synthesis of this compound. Retrieved from PrepChem.com. [Link]

-

University of Calgary. (2000). Chem 351 Fall 2000 Final: Spectroscopy. Retrieved from University of Calgary. [Link]

-

Chemsrc. (n.d.). This compound | CAS#:88709-17-5. Retrieved from Chemsrc. [Link]

-

PubChem. (n.d.). Ethyl 2-hydroxy-4-methylbenzoate. Retrieved from PubChem. [Link]

-

The Good Scents Company. (n.d.). ethyl 2-methyl benzoate. Retrieved from The Good Scents Company. [Link]

-

Cole-Parmer. (n.d.). Material Safety Data Sheet - Ethyl Benzoate, 99+%. Retrieved from Cole-Parmer. [Link]

-

The Royal Society of Chemistry. (2014). Supporting information - Polymer Supported Pd Catalyzed Carbonylation of Aryl Bromides for the Synthesis of Aryl esters and amides. Retrieved from The Royal Society of Chemistry. [Link]

-

Pharmaffiliates. (n.d.). CAS No : 88709-17-5 | Product Name : this compound. Retrieved from Pharmaffiliates. [Link]

-

The Royal Society of Chemistry. (n.d.). Supporting Information for an article. Retrieved from The Royal Society of Chemistry. [Link]

-

Cheméo. (n.d.). Chemical Properties of Ethyl 4-methylbenzoate (CAS 94-08-6). Retrieved from Cheméo. [Link]

-

Human Metabolome Database. (2023). Showing metabocard for Ethyl 4-ethoxybenzoate (HMDB0059898). Retrieved from Human Metabolome Database. [Link]

Sources

- 1. pharmaffiliates.com [pharmaffiliates.com]

- 2. nbinno.com [nbinno.com]

- 3. This compound | CymitQuimica [cymitquimica.com]

- 4. This compound | CAS#:88709-17-5 | Chemsrc [chemsrc.com]

- 5. This compound | 88709-17-5 [chemicalbook.com]

- 6. This compound | CymitQuimica [cymitquimica.com]

- 7. scbt.com [scbt.com]

- 8. prepchem.com [prepchem.com]

- 9. Ethyl 4-methylbenzoate | 94-08-6 [chemicalbook.com]

- 10. fishersci.com [fishersci.com]

- 11. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 12. cdhfinechemical.com [cdhfinechemical.com]

- 13. sigmaaldrich.com [sigmaaldrich.com]

Synthesis pathway for Ethyl 2-ethoxy-4-methylbenzoate

An In-Depth Technical Guide to the Synthesis of Ethyl 2-ethoxy-4-methylbenzoate

Abstract

This guide provides a comprehensive, technically detailed pathway for the synthesis of this compound, a substituted benzoate ester of interest in medicinal chemistry and materials science. The presented synthesis is a robust two-step process commencing from the commercially available precursor, 2-hydroxy-4-methylbenzoic acid. The methodology leverages a sequential Williamson ether synthesis followed by a Fischer esterification, two cornerstone reactions in modern organic synthesis. This document furnishes a deep dive into the mechanistic underpinnings of each transformation, the causal logic behind experimental design, and detailed, actionable protocols suitable for implementation in a professional laboratory setting. All quantitative data is summarized for clarity, and the logical workflow is visualized through process diagrams.

Introduction and Strategic Overview

This compound is an aromatic ester featuring an ethoxy group ortho to the ester functionality and a methyl group in the para position. This substitution pattern makes it a valuable building block or target molecule in various research and development sectors, particularly in the design of novel pharmaceutical agents and specialized polymers. The strategic selection of a synthesis pathway must prioritize efficiency, scalability, and the use of readily accessible starting materials.

Our selected strategy begins with 2-hydroxy-4-methylbenzoic acid, a precursor that conveniently possesses the required carboxylic acid and a strategically positioned hydroxyl group. The synthesis plan is logically bifurcated into two primary transformations:

-

O-Alkylation : The selective etherification of the phenolic hydroxyl group.

-

Esterification : The conversion of the carboxylic acid moiety into its corresponding ethyl ester.

This approach isolates the two reactive sites (the phenolic -OH and the carboxylic -COOH), allowing for clean, high-yielding transformations at each stage.

Retrosynthetic Analysis

A retrosynthetic approach logically deconstructs the target molecule to reveal the most viable starting materials and key transformations.

Caption: Retrosynthetic breakdown of this compound.

Detailed Synthesis Protocol

This section details the two-stage synthesis, providing both the mechanistic rationale and a step-by-step experimental guide for each reaction.

Stage 1: Williamson Ether Synthesis of 2-ethoxy-4-methylbenzoic acid

The first stage involves the conversion of the phenolic hydroxyl group of 2-hydroxy-4-methylbenzoic acid into an ethoxy ether. The Williamson ether synthesis is the ideal reaction for this purpose, offering high yields and specificity.[1]

Reaction Scheme:

(Note: An illustrative image of the reaction scheme would be placed here in a final document.)

(Note: An illustrative image of the reaction scheme would be placed here in a final document.)

Mechanistic Rationale & Experimental Causality: The reaction proceeds via an SN2 mechanism.[1] A base is required to deprotonate the phenolic hydroxyl group, which is significantly more acidic than an aliphatic alcohol but not acidic enough to react directly with the ethylating agent. Potassium carbonate (K₂CO₃) is an effective and moderately strong base for this purpose, generating the potassium phenoxide nucleophile in situ.[2] The resulting phenoxide ion then acts as a potent nucleophile, attacking the electrophilic carbon of the ethylating agent, diethyl sulfate. Diethyl sulfate is a powerful and efficient ethylating agent, often preferred over ethyl halides for its higher reactivity and boiling point.[3][4] The reaction is typically performed in a polar aprotic solvent like acetone or DMF to ensure the solubility of the reactants and facilitate the SN2 pathway.

Experimental Protocol: Synthesis of 2-ethoxy-4-methylbenzoic acid

-

Setup : To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-hydroxy-4-methylbenzoic acid (10.0 g, 59.5 mmol) and acetone (100 mL).

-

Addition of Base : While stirring, add anhydrous potassium carbonate (16.4 g, 118.9 mmol, 2.0 eq). The mixture will become a thick suspension.

-

Addition of Ethylating Agent : Add diethyl sulfate (10.1 mL, 77.3 mmol, 1.3 eq) dropwise to the stirring suspension over 15 minutes.

-

Reaction : Heat the mixture to reflux and maintain for 8-12 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up : After cooling to room temperature, filter the reaction mixture to remove the inorganic salts (K₂CO₃ and K₂SO₄). Wash the solid residue with a small amount of acetone (2 x 20 mL).

-

Solvent Removal : Combine the filtrates and remove the acetone under reduced pressure using a rotary evaporator.

-

Acidification & Isolation : Dissolve the resulting residue in 100 mL of water. The solution will be basic. Acidify the aqueous solution to a pH of ~2 by slowly adding 2M hydrochloric acid. A white precipitate of 2-ethoxy-4-methylbenzoic acid will form.

-

Purification : Collect the solid product by vacuum filtration, wash with cold water (3 x 30 mL), and dry under vacuum. The product can be further purified by recrystallization from an ethanol/water mixture if necessary.

Stage 2: Fischer Esterification of this compound

The second stage converts the carboxylic acid group of the intermediate into an ethyl ester. The Fischer esterification is a classic and reliable acid-catalyzed condensation reaction between a carboxylic acid and an alcohol.[5]

Reaction Scheme:

(Note: An illustrative image of the reaction scheme would be placed here in a final document.)

(Note: An illustrative image of the reaction scheme would be placed here in a final document.)

Mechanistic Rationale & Experimental Causality: Fischer esterification is an equilibrium-controlled process.[6] To achieve a high yield, the equilibrium must be shifted towards the products. This is accomplished by employing one of the reactants in a large excess.[7] In this protocol, ethanol serves as both the reacting alcohol and the solvent, ensuring its presence in a vast excess. A strong acid catalyst, such as concentrated sulfuric acid (H₂SO₄), is essential. The catalyst protonates the carbonyl oxygen of the carboxylic acid, which significantly increases the electrophilicity of the carbonyl carbon, making it susceptible to nucleophilic attack by the relatively weak nucleophile, ethanol.[8] The reaction is heated to reflux to increase the reaction rate. The water produced as a byproduct must be conceptually removed to drive the reaction to completion, which is effectively achieved by the large excess of the alcohol reactant per Le Chatelier's principle.[9]

Experimental Protocol: Synthesis of this compound

-

Setup : In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the 2-ethoxy-4-methylbenzoic acid (10.0 g, 51.5 mmol) obtained from Stage 1 in absolute ethanol (150 mL).

-

Catalyst Addition : While stirring, carefully add concentrated sulfuric acid (2.0 mL) dropwise to the solution. An exotherm may be observed.

-

Reaction : Heat the reaction mixture to a gentle reflux and maintain for 4-6 hours. Monitor the reaction's progress by TLC.

-

Work-up : Cool the mixture to room temperature. Reduce the volume of the solution to approximately one-third of the original volume using a rotary evaporator to remove most of the excess ethanol.

-

Extraction : Pour the concentrated residue into a separatory funnel containing 150 mL of cold water and 100 mL of diethyl ether. Shake the funnel and separate the layers. Extract the aqueous layer with an additional portion of diethyl ether (2 x 50 mL).

-

Neutralization : Combine the organic extracts and wash them sequentially with 100 mL of water, 100 mL of a saturated sodium bicarbonate (NaHCO₃) solution (caution: CO₂ evolution) to neutralize any remaining acid, and finally with 100 mL of brine.[8]

-

Drying and Concentration : Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude this compound as an oil.

-

Purification : The crude product can be purified by vacuum distillation to obtain the final product in high purity.

Quantitative Data Summary

The following table summarizes the key reagents and their quantitative details for the synthesis.

| Stage | Reagent | Molar Mass ( g/mol ) | Amount (g) | Amount (mol) | Molar Eq. |

| 1 | 2-hydroxy-4-methylbenzoic acid | 152.15 | 10.0 | 0.0595 | 1.0 |

| Potassium Carbonate (K₂CO₃) | 138.21 | 16.4 | 0.119 | 2.0 | |

| Diethyl Sulfate ((C₂H₅)₂SO₄) | 154.19 | 11.9 (10.1 mL) | 0.0773 | 1.3 | |

| 2 | 2-ethoxy-4-methylbenzoic acid | 180.20 | 10.0 | 0.0515 | 1.0 |

| Ethanol (C₂H₅OH) | 46.07 | 118 (150 mL) | 2.56 | ~50 | |

| Sulfuric Acid (H₂SO₄) | 98.08 | ~3.7 (~2.0 mL) | ~0.037 | Catalyst |

Overall Synthesis Workflow

The diagram below provides a comprehensive visualization of the entire experimental process, from starting materials to the final purified product.

Sources

- 1. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 2. prepchem.com [prepchem.com]

- 3. US4453004A - Process for the alkylation of phenolic compounds - Google Patents [patents.google.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Video: Carboxylic Acids to Esters: Acid-Catalyzed (Fischer) Esterification Overview [jove.com]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. personal.tcu.edu [personal.tcu.edu]

The Multifaceted Potential of Substituted Benzoate Esters: A Technical Guide to Their Biological Activities

Abstract

Substituted benzoate esters, a versatile class of aromatic compounds, have garnered significant attention in the scientific community for their broad spectrum of biological activities. This technical guide provides an in-depth exploration of their potential as antimicrobial, antioxidant, anti-inflammatory, and anticancer agents. Designed for researchers, scientists, and drug development professionals, this document synthesizes current knowledge on their mechanisms of action, structure-activity relationships (SAR), and the experimental methodologies used for their evaluation. By explaining the causality behind experimental choices and grounding claims in authoritative sources, this guide aims to serve as a valuable resource for advancing research and development in this promising area of medicinal chemistry.

Introduction: The Chemical Versatility and Biological Significance of Benzoate Esters

Benzoate esters are derivatives of benzoic acid, characterized by the replacement of the hydroxyl group of the carboxylic acid with an alkoxy group. The aromatic ring of these esters can be functionalized with various substituents, leading to a diverse library of compounds with a wide range of physicochemical properties and, consequently, biological activities. This structural diversity allows for the fine-tuning of their therapeutic potential, making them attractive candidates for drug discovery and development. This guide will delve into the key biological activities of substituted benzoate esters, providing both theoretical understanding and practical experimental guidance.

Antimicrobial and Antifungal Activity: Disrupting Microbial Integrity

Substituted benzoate esters have long been recognized for their efficacy as antimicrobial and antifungal agents. Their mechanism of action is multifaceted, primarily targeting the integrity and function of microbial cells.

Mechanism of Action

The antimicrobial effect of benzoate esters is often attributed to their ability to disrupt the microbial cell membrane and interfere with essential metabolic processes.[1] In acidic environments, some benzoate esters can be hydrolyzed to their corresponding benzoic acids. The undissociated, lipophilic form of the acid can readily diffuse across the microbial cell membrane.[1] Once inside the more alkaline cytoplasm, the acid dissociates, releasing protons and leading to a decrease in intracellular pH.[1] This acidification disrupts enzymatic functions and the proton motive force, which is critical for ATP synthesis, ultimately inhibiting microbial growth.[1]

dot

Caption: Simplified workflow of the antimicrobial action of benzoate esters.

Structure-Activity Relationship (SAR)

The antimicrobial potency of substituted benzoate esters is significantly influenced by the nature and position of the substituents on the aromatic ring.

-

Lipophilicity: Generally, increasing the lipophilicity of the ester by elongating the alkyl chain of the alcohol moiety enhances antimicrobial activity.[2] This is attributed to improved penetration of the microbial cell membrane.

-

Electron-withdrawing groups: The presence of electron-withdrawing groups, such as nitro or halogen groups, on the aromatic ring can increase the acidity of the corresponding benzoic acid, thereby enhancing its antimicrobial efficacy.[3]

-

Hydroxyl groups: The position and number of hydroxyl groups play a crucial role. For instance, parabens (p-hydroxybenzoate esters) exhibit a broad spectrum of antimicrobial activity.[4]

Quantitative Data on Antimicrobial Activity

The minimum inhibitory concentration (MIC) is a key parameter used to quantify the antimicrobial activity of a compound. The following table summarizes the MIC values for some representative substituted benzoate esters against common microorganisms.

| Compound/Ester | Microorganism | MIC Value | Reference |

| Sodium Benzoate | Escherichia coli | >10,000 ppm (pH 7.0) | [2] |

| Sodium Benzoate | Staphylococcus aureus | >10,000 ppm (pH 7.0) | [2] |

| Methylparaben | Staphylococcus aureus | 2.6 mM | [2] |

| Propylparaben | Staphylococcus aureus | 2.2 mM | [2] |

| 2-Chlorobenzoic acid derivative 6 | Escherichia coli | 2.27 µM/ml | [5] |

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution

This method is a standard procedure for determining the MIC of an antimicrobial agent.[6]

-

Preparation of Reagents and Media: Prepare sterile Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 medium for fungi. Prepare a stock solution of the test benzoate ester in a suitable solvent (e.g., DMSO).

-

Inoculum Preparation: Culture the test microorganism overnight in the appropriate broth. Adjust the turbidity of the culture to a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL. Dilute this suspension to the final inoculum concentration of 5 x 10⁵ CFU/mL.[6]

-

Serial Dilution: Dispense 100 µL of sterile broth into all wells of a 96-well microtiter plate. Add 100 µL of the test compound stock solution to the first well and perform a two-fold serial dilution across the plate.

-

Inoculation: Add 100 µL of the prepared inoculum to each well. Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

-

Incubation: Incubate the plate at 37°C for 16-20 hours for bacteria.[6]

-

Data Analysis: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[6]

dot```dot graph "MIC Determination Workflow" { layout=dot; rankdir=LR; bgcolor="#F1F3F4"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

"Start" [label="Start", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Prepare_Reagents" [label="Prepare Reagents & Media"]; "Prepare_Inoculum" [label="Prepare Microbial Inoculum"]; "Serial_Dilution" [label="Perform Serial Dilution of Benzoate Ester in 96-well Plate"]; "Inoculate" [label="Inoculate Wells with Microorganism"]; "Incubate" [label="Incubate Plate"]; "Read_Results" [label="Read Results (Visual or Spectrophotometric)"]; "Determine_MIC" [label="Determine MIC", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];

"Start" -> "Prepare_Reagents"; "Prepare_Reagents" -> "Prepare_Inoculum"; "Prepare_Inoculum" -> "Serial_Dilution"; "Serial_Dilution" -> "Inoculate"; "Inoculate" -> "Incubate"; "Incubate" -> "Read_Results"; "Read_Results" -> "Determine_MIC"; }

Sources

- 1. Novel benzoate-lipophilic cations selectively induce cell death in human colorectal cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis, antimicrobial evaluation and QSAR studies of 2-chlorobenzoic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

An Inquiry into the Biological Activity of Ethyl 2-ethoxy-4-methylbenzoate: A Search for a Mechanism of Action

Introduction

This document addresses a formal inquiry into the mechanism of action of the chemical compound Ethyl 2-ethoxy-4-methylbenzoate. The objective was to produce an in-depth technical guide suitable for researchers and drug development professionals, detailing the compound's biological targets, signaling pathways, and overall pharmacological profile. To this end, a comprehensive search of scientific and chemical databases was conducted to gather all available information on this specific molecule.

Summary of Findings

After an extensive review of publicly available scientific literature and chemical data repositories, it has been determined that there is no established and documented biological mechanism of action for this compound .

The investigation revealed that this compound is primarily cataloged as a chemical intermediate.[1][2] Its properties are documented in chemical supplier databases, which provide information on its synthesis, physical and chemical characteristics, and safety data.[1][3][4] For instance, its molecular formula is C12H16O3 and its CAS number is 88709-17-5.[3]

However, the search did not yield any peer-reviewed studies, clinical trial data, or pharmacological reports that describe its interaction with any biological system, such as specific enzymes, receptors, or signaling cascades. The compound is not listed as a known drug or therapeutic agent with a characterized mode of action.

While related benzoic acid derivatives are known to possess a wide range of biological activities, including antimicrobial and anti-inflammatory properties, this information cannot be scientifically extrapolated to this compound without specific experimental evidence.[5] For example, a structurally similar compound, Benzoic acid-4-ethoxyethyl ester, has been identified as a major component in a plant extract with antioxidant and antibacterial properties.[6] Another related compound, Ethyl 4-ethoxybenzoate, is described as an antimicrobial agent. However, these findings are specific to those molecules and do not provide a basis for understanding the action of this compound.

The request for an in-depth technical guide on the core mechanism of action of this compound cannot be fulfilled at this time due to a lack of available scientific data. The compound is recognized as a chemical entity, but its biological effects and potential mechanisms of action have not been a subject of published research.

Therefore, it is not possible to construct the requested guide with the necessary scientific integrity and authoritative grounding. Any attempt to do so would be purely speculative and would not meet the standards of a technical whitepaper for a scientific audience. Further research, including in vitro and in vivo studies, would be required to first identify any biological activity and subsequently elucidate a mechanism of action for this compound.

References

At present, there are no scientific references detailing the mechanism of action for this compound. The following sources confirm its identity as a chemical compound and provide general chemical and safety information.

-

PubChem. Ethyl 2-hydroxy-4-methylbenzoate | C10H12O3. National Center for Biotechnology Information. [Link]

-

Pharmaffiliates. This compound. [Link]

-

Chemsrc. This compound | CAS#:88709-17-5. [Link]

-

PubChem. Benzoic acid, 4-[[(4-ethoxyphenyl)methylene]amino]-, ethyl ester. National Center for Biotechnology Information. [Link]

-

Human Metabolome Database. Showing metabocard for Ethyl 4-ethoxybenzoate (HMDB0059898). [Link]

-

PubChem. Ethyl 4-ethoxybenzoate | C11H14O3. National Center for Biotechnology Information. [Link]

-

The Good Scents Company. ethyl 2-methyl benzoate, 87-24-1. [Link]

-

ResearchGate. A Comprehensive Review on Biological activities of p-hydroxy benzoic acid and its derivatives. [Link]

-

PubMed. Chemical composition, antioxidant activity and antibacterial mechanism of action from Marsilea minuta leaf hexane: methanol extract. [Link]

-

PubChem. Ethyl 2-(2-ethoxy-2-oxoethyl)benzoate | C13H16O4. National Center for Biotechnology Information. [Link]

Sources

- 1. echemi.com [echemi.com]

- 2. pharmaffiliates.com [pharmaffiliates.com]

- 3. This compound | CymitQuimica [cymitquimica.com]

- 4. This compound | CAS#:88709-17-5 | Chemsrc [chemsrc.com]

- 5. researchgate.net [researchgate.net]

- 6. Chemical composition, antioxidant activity and antibacterial mechanism of action from Marsilea minuta leaf hexane: methanol extract - PubMed [pubmed.ncbi.nlm.nih.gov]

Literature review on 2-ethoxy-4-methyl-benzoic acid ethyl ester

An In-Depth Technical Guide to 2-Ethoxy-4-methyl-benzoic Acid Ethyl Ester

Introduction

2-Ethoxy-4-methyl-benzoic acid ethyl ester, also known as Ethyl 2-ethoxy-4-methylbenzoate, is a substituted aromatic carboxylic acid ester with the chemical formula C₁₂H₁₆O₃.[1][2][3] Identified by the CAS Number 88709-17-5, this compound serves as a crucial intermediate in the synthesis of various organic molecules.[1][2][3] Its structural features, comprising a benzene ring functionalized with an ethoxy group, a methyl group, and an ethyl ester, make it a valuable building block in medicinal chemistry. Notably, it is categorized as a pharmaceutical intermediate, particularly in the context of developing blood glucose regulators, highlighting its significance in the field of drug discovery and development.[1][2] This guide provides a comprehensive overview of its synthesis, properties, spectroscopic characterization, and applications for researchers and scientists in the chemical and pharmaceutical industries.

Synthesis of 2-Ethoxy-4-methyl-benzoic Acid Ethyl Ester

The primary synthesis route for this ester starts from 4-methylsalicylic acid (2-hydroxy-4-methylbenzoic acid). The process involves a Williamson ether synthesis to form the ethoxy group, followed by an esterification of the carboxylic acid. Both reactions can be conveniently carried out in a one-pot procedure.

Causality of Experimental Design

The chosen synthetic pathway is efficient as it employs readily available starting materials and reagents. The use of a polar aprotic solvent like dimethylsulfoxide (DMSO) is crucial as it facilitates the nucleophilic attack of the phenoxide ion on the ethylating agent. Potassium carbonate (K₂CO₃) acts as a base to deprotonate the phenolic hydroxyl group and the carboxylic acid, forming the corresponding potassium salts.[1] Bromoethane or ethyl bromide serves as the ethylating agent. The reaction is typically performed in two stages of addition to ensure complete etherification and esterification, leading to a high yield of the final product.[1] Dichloromethane (DCM) is used for workup and extraction due to its immiscibility with water and its ability to dissolve the desired product while leaving inorganic salts behind.

Detailed Experimental Protocol

-

Materials :

-

2-hydroxy-4-methylbenzoic acid (4-methylsalicylic acid)

-

Potassium carbonate (K₂CO₃), anhydrous

-

Bromoethane (or Ethyl Bromide)

-

Dimethylsulfoxide (DMSO)

-

Dichloromethane (DCM)

-

Water (H₂O)

-

Sodium sulfate (Na₂SO₄), anhydrous

-

-

Procedure [1]:

-

To a solution of 2-hydroxy-4-methylbenzoic acid (e.g., 20.0 g, 131.5 mmol) in DMSO (50 mL) in a reaction flask, add potassium carbonate (54.5 g, 394.5 mmol).

-

Heat the mixture to 40 °C with stirring.

-

Slowly add the first portion of bromoethane (21.5 g, 197.2 mmol) dropwise over 30 minutes.

-

Maintain the reaction at 40 °C and continue stirring for 2 hours.

-

Add a second portion of bromoethane (21.5 g, 197.2 mmol) dropwise.

-

Continue stirring the reaction mixture at 40 °C for an additional 8 hours to ensure the reaction goes to completion.

-

After cooling to room temperature, add DCM (200 mL) to the mixture.

-

Filter the mixture to remove inorganic salts (potassium bromide and excess potassium carbonate).

-

Wash the filtered solids with additional DCM.

-

Combine the organic filtrates and wash with water (4 x 150 mL) in a separatory funnel to remove residual DMSO and salts.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).

-

Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator.

-

The resulting product is this compound, typically obtained as a clear oil with a high yield (around 88%).[1]

-

Synthesis Workflow Diagram

Caption: Synthesis workflow for this compound.

Physicochemical Properties

The key physical and chemical properties of 2-ethoxy-4-methyl-benzoic acid ethyl ester are summarized in the table below.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₂H₁₆O₃ | [1][2][3] |

| Molecular Weight | 208.25 g/mol | [1] |

| CAS Number | 88709-17-5 | [1][2][3] |

| Appearance | Clear Oil | [1] |

| Boiling Point | 156 °C @ 5 Torr | [1][2] |

| XLogP3 | 2.8 | [1][2] |

| PSA (Polar Surface Area) | 35.5 Ų | [2] |

Spectroscopic Analysis

Spectroscopic data is essential for confirming the structure and purity of the synthesized compound.

-

Mass Spectrometry (MS) : Liquid chromatography-mass spectrometry (LCMS) analysis shows a peak with an m/z of 209.1, which corresponds to the protonated molecule [M+H]⁺, confirming the molecular weight of 208.25.[1]

-

¹H NMR Spectroscopy (Theoretical) : The proton NMR spectrum is expected to show distinct signals corresponding to the different types of protons in the molecule:

-

Aromatic Protons : Three signals in the aromatic region (approx. 6.8-7.8 ppm), corresponding to the three protons on the benzene ring. Their splitting patterns will be indicative of their positions relative to each other.

-

Ethoxy Group Protons : A quartet (approx. 4.1 ppm) for the -OCH₂- protons and a triplet (approx. 1.4 ppm) for the -CH₃ protons of the ethoxy group attached to the ring.

-

Ethyl Ester Protons : A quartet (approx. 4.3 ppm) for the -OCH₂- protons and a triplet (approx. 1.3 ppm) for the -CH₃ protons of the ethyl ester group.

-

Methyl Group Protons : A singlet (approx. 2.3 ppm) for the methyl group attached to the aromatic ring.

-

-

¹³C NMR Spectroscopy (Theoretical) : The carbon NMR spectrum should display 12 distinct signals:

-

Aromatic Carbons : Six signals in the aromatic region (approx. 110-160 ppm), including the carbon bearing the ester, the ethoxy group, the methyl group, and the three unsubstituted carbons.

-

Carbonyl Carbon : A signal for the ester carbonyl carbon at a downfield chemical shift (approx. 166 ppm).

-

Ethoxy Group Carbons : Two signals for the ethoxy carbons (-OCH₂- at approx. 64 ppm and -CH₃ at approx. 15 ppm).

-

Ethyl Ester Carbons : Two signals for the ethyl ester carbons (-OCH₂- at approx. 61 ppm and -CH₃ at approx. 14 ppm).

-

Methyl Group Carbon : One signal for the methyl group on the ring (approx. 21 ppm).

-

-

Infrared (IR) Spectroscopy (Theoretical) : The IR spectrum is expected to show characteristic absorption bands:

-

C=O Stretch : A strong absorption band around 1720 cm⁻¹ corresponding to the ester carbonyl group.

-

C-O Stretch : Bands in the region of 1250-1000 cm⁻¹ for the C-O stretching of the ester and ether linkages.

-

C-H Stretch : Aromatic C-H stretching just above 3000 cm⁻¹ and aliphatic C-H stretching just below 3000 cm⁻¹.

-

Aromatic C=C Stretch : Peaks in the 1600-1450 cm⁻¹ region.

-

Structural Confirmation Workflow

Caption: Workflow for structural confirmation using spectroscopy.

Applications and Significance

2-Ethoxy-4-methyl-benzoic acid ethyl ester is primarily recognized as a key intermediate in the pharmaceutical industry.[1][2] Its utility is particularly noted in the synthesis of compounds aimed at regulating blood glucose levels, suggesting a role in the development of anti-diabetic agents. The specific arrangement of functional groups on the aromatic ring allows for further chemical modifications, enabling the construction of more complex and pharmacologically active molecules. Researchers in drug development can utilize this ester as a starting scaffold to explore new chemical entities for various therapeutic targets.

Safety and Handling

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, 2-ethoxy-4-methyl-benzoic acid ethyl ester presents several hazards.

-

Hazard Statements :

-

Precautionary Measures :

-

Prevention : Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and eye protection.[2] Use only in a well-ventilated area or with a fume hood.[2] Avoid breathing vapors or mist.[2] Do not eat, drink, or smoke when using this product.[2]

-

Storage : Store in a tightly closed container in a dry, cool, and well-ventilated place.[2]

-

Disposal : Dispose of contents and container in accordance with local, regional, and national regulations.[2]

-

References

-

Benzoic acid, 2-ethoxy-4-methyl-, ethyl ester . Mosher Chemical. [Link]

-

Synthesis of this compound . PrepChem.com. [Link]

-

chemical label Benzoic acid, 2-ethoxy-4-methyl-, ethyl ester . [Link]

- CN104370736A - Synthesis method of 2-ethoxybenzoic acid compound.

Sources

A Technical Guide to the Spectroscopic Characterization of Ethyl 2-ethoxy-4-methylbenzoate

Molecular Structure and Spectroscopic Overview

Ethyl 2-ethoxy-4-methylbenzoate is an aromatic ester with a molecular weight of 208.25 g/mol .[1] Its structure, featuring an ethyl ester, an ethoxy group, and a methyl group on the benzene ring, gives rise to a distinct spectroscopic fingerprint. Understanding this fingerprint is crucial for confirming its synthesis, assessing its purity, and elucidating its role in chemical reactions.

Caption: Molecular structure of this compound.

This guide will systematically explore the predicted Proton Nuclear Magnetic Resonance (¹H NMR), Carbon-13 Nuclear Magnetic Resonance (¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) data for this compound.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

¹H NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules by providing information about the chemical environment of hydrogen atoms. The predicted ¹H NMR spectrum of this compound in a standard deuterated solvent like chloroform-d (CDCl₃) is expected to show distinct signals for each unique proton environment.

Predicted ¹H NMR Data

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Justification |

| ~7.7 | d | 1H | Ar-H (H-6) | The proton ortho to the electron-withdrawing ester group is expected to be the most deshielded aromatic proton. Data from ethyl 2-ethoxybenzoate shows a doublet in this region (~7.76 ppm). |

| ~6.8 | d | 1H | Ar-H (H-5) | This proton is ortho to the electron-donating ethoxy group and meta to the ester, leading to a more shielded position compared to H-6. |

| ~6.7 | s | 1H | Ar-H (H-3) | This proton is situated between two electron-donating groups (ethoxy and methyl), making it the most shielded aromatic proton. |

| ~4.3 | q | 2H | -OCH₂CH₃ (ester) | The methylene protons of the ethyl ester are adjacent to an oxygen atom and are split by the neighboring methyl group. This is a characteristic chemical shift and splitting pattern for an ethyl ester. |

| ~4.1 | q | 2H | -OCH₂CH₃ (ethoxy) | The methylene protons of the ethoxy group are also adjacent to an oxygen atom and are split by their neighboring methyl group. Its chemical shift is slightly different from the ester's methylene due to the different electronic environment. |

| ~2.4 | s | 3H | Ar-CH₃ | The methyl group attached to the aromatic ring is a singlet as it has no adjacent protons. Its chemical shift is typical for an aryl methyl group. |

| ~1.4 | t | 3H | -OCH₂CH₃ (ester) | The terminal methyl protons of the ethyl ester are split into a triplet by the adjacent methylene group. |

| ~1.4 | t | 3H | -OCH₂CH₃ (ethoxy) | The terminal methyl protons of the ethoxy group are also split into a triplet by the adjacent methylene group. The two triplets from the ethyl groups may overlap. |

Experimental Protocol: ¹H NMR Spectroscopy

A standard protocol for acquiring a ¹H NMR spectrum is as follows:

-

Sample Preparation: Dissolve 5-10 mg of the purified this compound in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.[2][3]

-

Transfer: Filter the solution through a small plug of cotton or glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.

-

Instrumentation: Acquire the spectrum on a 400 MHz (or higher) NMR spectrometer.

-

Data Acquisition: Obtain a high-resolution spectrum using standard acquisition parameters, including a sufficient number of scans to achieve a good signal-to-noise ratio.

-

Processing: Process the raw data by applying a Fourier transform, phasing the spectrum, and integrating the signals. Calibrate the chemical shift scale to the TMS signal at 0.00 ppm.

Caption: Standard workflow for NMR spectroscopy.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. Due to the low natural abundance of the ¹³C isotope, these spectra are typically acquired with proton decoupling, resulting in a spectrum of singlets where each peak corresponds to a unique carbon atom.

Predicted ¹³C NMR Data

| Chemical Shift (δ, ppm) | Assignment | Justification |

| ~166 | C=O (ester) | The carbonyl carbon of an ester typically appears in this downfield region. Data for ethyl benzoate shows this peak around 166.4 ppm. |

| ~158 | Ar-C (C-2) | The aromatic carbon bearing the electron-donating ethoxy group is significantly shielded and appears downfield. |

| ~140 | Ar-C (C-4) | The aromatic carbon attached to the methyl group. |

| ~131 | Ar-C (C-6) | Aromatic CH carbon. |

| ~122 | Ar-C (C-1) | The aromatic carbon attached to the ester group. |

| ~112 | Ar-C (C-5) | Aromatic CH carbon. |

| ~108 | Ar-C (C-3) | Aromatic CH carbon, expected to be the most shielded due to the ortho and para electron-donating groups. |

| ~64 | -OCH₂CH₃ (ethoxy) | The methylene carbon of the ethoxy group. |

| ~61 | -OCH₂CH₃ (ester) | The methylene carbon of the ethyl ester. |

| ~21 | Ar-CH₃ | The methyl carbon attached to the aromatic ring. |

| ~14.5 | -OCH₂CH₃ (ester) | The terminal methyl carbon of the ethyl ester. |

| ~14.2 | -OCH₂CH₃ (ethoxy) | The terminal methyl carbon of the ethoxy group. |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Predicted IR Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3050-3000 | Medium | C-H stretch (aromatic) |

| 2980-2850 | Strong | C-H stretch (aliphatic) |

| ~1720 | Strong | C=O stretch (ester) |

| ~1610, ~1580, ~1500 | Medium-Weak | C=C stretch (aromatic ring) |

| ~1250 | Strong | C-O stretch (ester, aryl-O) |

| ~1100 | Strong | C-O stretch (ether, alkyl-O) |

Experimental Protocol: IR Spectroscopy (Liquid Film)

-

Sample Preparation: As this compound is expected to be a liquid at room temperature, a neat spectrum can be obtained.

-

Cell Preparation: Place a drop of the neat liquid onto a clean, dry salt plate (e.g., NaCl or KBr).

-

Measurement: Place a second salt plate on top of the first to create a thin liquid film.

-

Data Acquisition: Acquire the spectrum using a Fourier Transform Infrared (FTIR) spectrometer, collecting a sufficient number of scans against a background spectrum of the clean salt plates.[4][5]

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. Electron Ionization (EI) is a common method for the analysis of small, volatile molecules, which typically induces fragmentation, providing valuable structural information.

Predicted Mass Spectrum Data (Electron Ionization)

| m/z | Proposed Fragment |

| 208 | [M]⁺ (Molecular Ion) |

| 180 | [M - C₂H₄]⁺ (McLafferty rearrangement) |

| 163 | [M - OCH₂CH₃]⁺ |

| 135 | [M - COOCH₂CH₃]⁺ |

| 107 | [C₇H₇O]⁺ |

Fragmentation Pathway

Caption: Predicted major fragmentation pathway for this compound under EI-MS.

The fragmentation of benzoate esters is well-documented.[6][7] The molecular ion at m/z 208 is expected. A key fragmentation is the loss of an ethoxy radical (-•OCH₂CH₃) to form a stable acylium ion at m/z 163. Subsequent loss of carbon monoxide (CO) from this ion would yield a fragment at m/z 135. A McLafferty rearrangement could also lead to the loss of ethene (C₂H₄), resulting in an ion at m/z 180.

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

-

Sample Introduction: Introduce a small amount of the volatile sample into the mass spectrometer, often via a direct insertion probe or through a gas chromatograph (GC-MS).

-

Ionization: Bombard the sample molecules with a high-energy electron beam (typically 70 eV) in the ion source.[8][9]

-

Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio using a mass analyzer (e.g., quadrupole or time-of-flight).

-

Detection: Detect the ions to generate the mass spectrum.

Conclusion

This technical guide provides a comprehensive, albeit predicted, spectroscopic characterization of this compound. The presented data, derived from fundamental principles and analysis of analogous structures, serves as a valuable reference for researchers. It is anticipated that experimental verification will align closely with these predictions. This detailed analysis underscores the power of modern spectroscopic techniques in the structural elucidation of novel organic compounds.

References

-

Organomation. NMR Sample Preparation: The Complete Guide. [Link]

-

Iowa State University. NMR Sample Preparation. [Link]

-

University of York. Preparing an NMR sample. [Link]

-

Organic Chemistry at CU Boulder. IR Spectroscopy of Liquids. [Link]

-

Shimadzu. Liquid Samples. [Link]

-

Chemistry LibreTexts. Fragmentation Processes - Structure Determination of Organic Compounds. [Link]

-

Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. [Link]

-

Chemistry LibreTexts. 3.1: Electron Ionization. [Link]

Sources

- 1. depts.washington.edu [depts.washington.edu]

- 2. organomation.com [organomation.com]

- 3. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 4. orgchemboulder.com [orgchemboulder.com]

- 5. ursinus.edu [ursinus.edu]

- 6. pharmacy180.com [pharmacy180.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. Electron Ionization - Creative Proteomics [creative-proteomics.com]

Quantum Chemical Calculations for Ethyl 2-ethoxy-4-methylbenzoate: An In-depth Technical Guide

Abstract

This technical guide provides a comprehensive framework for conducting and interpreting quantum chemical calculations on Ethyl 2-ethoxy-4-methylbenzoate. Aimed at researchers, scientists, and professionals in drug development and materials science, this document details the theoretical underpinnings and practical methodologies for a thorough computational analysis. We delve into the application of Density Functional Theory (DFT) to elucidate the molecule's structural, electronic, and spectroscopic properties. The protocols outlined herein are designed to be self-validating, emphasizing the synergy between computational prediction and experimental verification. By understanding the molecular-level characteristics of this compound, researchers can better predict its reactivity, stability, and potential interactions in various chemical environments, thereby accelerating research and development efforts.

Introduction: The Significance of this compound

This compound, with the chemical formula C₁₂H₁₆O₃, belongs to the benzoate ester family, a class of compounds with wide-ranging applications.[1] Benzoate derivatives are integral to the fragrance, food, and pharmaceutical industries. In the context of drug development, understanding the conformational landscape, electronic properties, and reactivity of such molecules is paramount. Quantum chemical calculations offer a powerful, non-invasive avenue to explore these characteristics at the atomic level, providing insights that are often difficult to obtain through experimental means alone.[2][3][4]

This guide will provide a detailed walkthrough of performing quantum chemical calculations on this compound, from initial structure preparation to the analysis of complex molecular properties. The overarching goal is to equip researchers with the knowledge to leverage computational chemistry as a predictive tool in their work.

Theoretical Foundations: A Primer on Density Functional Theory

The computational methods detailed in this guide are primarily based on Density Functional Theory (DFT), a workhorse of modern computational chemistry.[5][6][7][8] DFT is rooted in the Hohenberg-Kohn theorems, which state that the ground-state energy of a many-electron system is a unique functional of the electron density.[9] This is a significant departure from traditional wave-function-based methods, as it simplifies the problem from a 3N-dimensional dependency (for N electrons) to a 3-dimensional one.

The accuracy of DFT calculations is heavily reliant on the choice of the exchange-correlation functional, which approximates the complex many-body effects of electron exchange and correlation. For organic molecules such as this compound, hybrid functionals like B3LYP often provide a good balance of accuracy and computational cost.[10]

Another critical component of any quantum chemical calculation is the basis set , a set of mathematical functions used to construct the molecular orbitals. The choice of basis set dictates the flexibility the electrons have to distribute in space. Pople-style basis sets, such as 6-31G(d,p), and correlation-consistent basis sets, like cc-pVDZ, are commonly employed for organic molecules. The inclusion of polarization functions (d,p) is crucial for accurately describing chemical bonds.[11][12][13][14][15]

Computational Methodology: A Step-by-Step Protocol

This section provides a detailed workflow for performing quantum chemical calculations on this compound. The protocol is designed to be adaptable to various quantum chemistry software packages, such as Gaussian or ORCA.[1][3][4][16][17][18]

Caption: Computational workflow for this compound.

Step 1: Molecular Structure Preparation

-

Initial Structure Generation: The first step is to generate a plausible 3D structure of this compound. This can be accomplished using molecular building software such as Avogadro or GaussView.[19][20][21][22]

-

Pre-optimization: To obtain a reasonable starting geometry for the more computationally expensive DFT calculations, a preliminary geometry optimization using a molecular mechanics force field (e.g., MMFF94) is recommended.

Step 2: Geometry Optimization and Frequency Calculation

-

Geometry Optimization: The core of the structural analysis is the geometry optimization at the DFT level. A typical level of theory for a molecule of this size would be the B3LYP functional with the 6-31G(d,p) basis set. This calculation will find the lowest energy conformation of the molecule on the potential energy surface.[23][24]

-

Frequency Calculation: Following a successful geometry optimization, a frequency calculation must be performed at the same level of theory. This serves two critical purposes:

-

Verification of a True Minimum: The absence of imaginary frequencies confirms that the optimized structure is a true energy minimum.

-

Prediction of Infrared Spectrum: The calculated vibrational frequencies and their corresponding intensities can be used to simulate the molecule's IR spectrum.[2][25][26]

-

Step 3: Calculation of Molecular Properties

-

Electronic Properties: From the optimized geometry, a single-point energy calculation can be performed to obtain various electronic properties:

-

Frontier Molecular Orbitals (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's reactivity. The energy of the HOMO is related to its ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap provides an indication of the molecule's chemical stability.[27][28][29][30][31]

-

Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the charge distribution around the molecule. Regions of negative potential (typically colored red) indicate areas that are rich in electrons and susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack.[32][33][34][35][36]

-

-

NMR Spectroscopy Prediction: The chemical shifts of ¹H and ¹³C nuclei can be predicted using the Gauge-Independent Atomic Orbital (GIAO) method at the DFT level. These predicted shifts, when referenced against a standard like tetramethylsilane (TMS), can be compared with experimental NMR data.[37][38][39][40][41]

Results and Discussion: Interpreting the Computational Data

The results of the quantum chemical calculations should be presented in a clear and organized manner to facilitate interpretation.

Optimized Molecular Geometry

The optimized geometric parameters (bond lengths, bond angles, and dihedral angles) should be tabulated. These values provide the most stable three-dimensional arrangement of the atoms in the molecule.

| Parameter | Bond Length (Å) | Parameter | Bond Angle (°) |

| C=O | Calculated Value | O-C-C | Calculated Value |

| C-O (ester) | Calculated Value | C-O-C (ether) | Calculated Value |

| C-C (aromatic) | Calculated Value | C-C-C (aromatic) | Calculated Value |

| C-H | Calculated Value | H-C-H | Calculated Value |

(Note: The table above should be populated with the actual calculated values from the geometry optimization.)

Vibrational Analysis

A table of the most significant calculated vibrational frequencies and their corresponding IR intensities should be presented. The assignment of these frequencies to specific vibrational modes (e.g., C=O stretch, C-H stretch) is crucial for interpreting an experimental IR spectrum.

| Frequency (cm⁻¹) | Intensity (km/mol) | Vibrational Mode Assignment |

| Calculated Value | Calculated Value | C=O stretch |

| Calculated Value | Calculated Value | Aromatic C-H stretch |

| Calculated Value | Calculated Value | Aliphatic C-H stretch |

| Calculated Value | Calculated Value | C-O stretch |

(Note: This table should be populated with the key vibrational frequencies from the frequency calculation.)

Electronic Structure Analysis

The energies of the HOMO and LUMO, as well as the HOMO-LUMO gap, are key indicators of chemical reactivity and electronic transitions.

| Property | Energy (eV) |

| HOMO Energy | Calculated Value |

| LUMO Energy | Calculated Value |

| HOMO-LUMO Gap | Calculated Value |

A smaller HOMO-LUMO gap generally suggests that a molecule is more polarizable and has a higher chemical reactivity.

Caption: Relationship between Frontier Orbitals and Chemical Reactivity.

The Molecular Electrostatic Potential (MEP) map should be visualized to identify the electron-rich and electron-poor regions of this compound. The oxygen atoms of the ethoxy and ester groups are expected to be the most electron-rich sites, making them susceptible to electrophilic attack.

Validation and Trustworthiness

For the computational protocols to be considered trustworthy, the calculated results must be validated against experimental data. The primary methods for validation are:

-

Spectroscopic Comparison: The calculated IR and NMR spectra should be compared with experimentally obtained spectra for this compound. A good agreement between the predicted and experimental peak positions and relative intensities would lend significant confidence to the computational model.

-

Structural Comparison: If crystallographic data is available, the calculated bond lengths and angles can be directly compared to the experimental values.

In the absence of direct experimental data for the title compound, a viable strategy is to perform the same computational analysis on a closely related, well-characterized molecule. If the computational protocol accurately reproduces the known properties of the analogue, it increases the confidence in the predictions for this compound.

Applications and Future Outlook

The insights gained from the quantum chemical calculations of this compound have several practical applications:

-

Drug Development: As a molecular fragment, understanding its conformational preferences and electronic properties can aid in the design of larger, more complex drug molecules. The MEP map can guide the design of interactions with biological targets.[2][3][4][17]

-

Materials Science: Substituted benzoates can be used as building blocks for liquid crystals and polymers. The calculated electronic properties, such as the HOMO-LUMO gap, are relevant to the design of organic electronic materials.[10][42]

-

Reaction Mechanism Studies: The calculated properties can be used to predict the most likely sites of chemical reactions and to understand the reactivity of the molecule in different chemical environments.

Future work could involve more advanced computational methods, such as Time-Dependent DFT (TD-DFT) to predict UV-Vis spectra and explore the excited-state properties of the molecule.[43] Additionally, molecular dynamics simulations could be employed to study the conformational dynamics of the molecule in different solvents.

References

-

Al-Otaibi, J. S., et al. (2021). Quantum mechanics implementation in drug-design workflows: does it really help?. Future Medicinal Chemistry. [Link]

-

QuantumGrad. (2023). Quantum Applications in Chemistry: From Drug Discovery to Energy Research. [Link]

-

Rowan Scientific. (2021). Quantum Chemistry in Drug Discovery. [Link]

-

FACCTs. ORCA. [Link]

- Verma, R. P., & Hansch, C. (2009).

-

Wikipedia. ORCA (quantum chemistry program). [Link]

- Bagno, A., et al. (2003). Predicting ¹³C NMR Spectra by DFT Calculations. The Journal of Physical Chemistry A.

-

Chemistry LibreTexts. (2023). Electrostatic Potential maps. [Link]

-

Chemistry Stack Exchange. (2021). How reactivity of a organic molecule depends upon HOMO and LUMO. [Link]

-

Wolfram Demonstrations Project. Molecular Electrostatic Potential Maps (MEPs) of Some Polar Molecules. [Link]

- Guan, Y., et al. (2021). Real-time prediction of ¹H and ¹³C chemical shifts with DFT accuracy using a 3D graph neural network. Chemical Science.

-

AIP Publishing. Quantum-chemical calculation of two-dimensional infrared spectra using localized-mode VSCF/VCI. [Link]

-

National Center for Biotechnology Information. (2023). Accurate Prediction of NMR Chemical Shifts: Integrating DFT Calculations with Three-Dimensional Graph Neural Networks. [Link]

-

eScholarship. (2021). Low-Cost Strategies for Predicting Accurate Density Functional Theory-Based Nuclear Magnetic Resonance Chemical Shifts. [Link]

-

Semantic Scholar. Complete prediction of the 1H NMR spectrum of organic molecules by DFT calculations of chemical shifts and spin-spin coupling constants. [Link]

-

Semantic Scholar. Fast and Accurate Quantum Chemical Modeling of Infrared Spectra of Condensed-Phase Systems. [Link]

-

University of Zurich. Molecular Electrostatic Potential (MEP). [Link]

-

YouTube. (2020). Gaussian Tutorial (Lec-5) How to Build Molecules for Gaussian Calculations in GaussView. [Link]

-

Barrett Research Group. GAUSSIAN 09W TUTORIAL. [Link]

-

ChemRxiv. (2022). Accurate and Affordable Simulation of Molecular Infrared Spectra with AIQM Models. [Link]

-

YouTube. (2022). Gaussian tutorial-1|Structure Builder| #computational #chemistry. [Link]

-

YouTube. (2021). Gaussian Tutorial (Lec-1) Gaussian Job Submission. [Link]

-

Avogadro. (2022). Viewing Electrostatic Potential Maps. [Link]

-

National Center for Biotechnology Information. (2014). Electrostatic Potential Topology for Probing Molecular Structure, Bonding and Reactivity. [Link]

-

ResearchGate. (2024). Basis set and methods for organic molecules. [Link]

-

WuXi Chemistry. (2021). Assessing Reactivity with LUMO and HOMO Energy Gap. [Link]

-

Nanoacademic Technologies. (2021). Infrared spectra simulation with RESCU: discovering novel materials with Machine Learning and atomistic simulation. [Link]

-

ACS Publications. (2015). Organic Electronic Materials: Recent Advances in the DFT Description of the Ground and Excited States Using Tuned Range-Separated Hybrid Functionals. [Link]

-

YouTube. (2023). HOMO-LUMO Analysis in Chem3D | Visualizing Molecular Orbitals & Reactivity. [Link]

-

Chemistry Stack Exchange. (2022). density functional theory - What considerations must be made when selecting a basis set?. [Link]

-

International Journal of Research in Engineering and Science. (2018). HOMO LUMO STUDY , REACTIVITY DESCRIPTORS AND MULLIKEN CHARGES OF IMIDAZOLE DERIVATIVE. [Link]

-

YouTube. (2021). How to choose a functional and basis set for your DFT calculation. [Link]

-

Reddit. (2020). Which Basis Set and Functional to use when?. [Link]

-

atomistica.online. Part 3 - Introduction to Geometrical Optimizations. [Link]

-

ScholarWorks. Comparison of DFT Basis Sets for Organic Dyes. [Link]

-

Imperial College London. An Introduction to Density Functional Theory. [Link]

-

Liberty University. Density-Functional Theory (DFT) Computations on Organic Semiconductors. [Link]

-

ResearchGate. (2014). Introduction to Density Functional Theory. [Link]

-

Taylor & Francis Online. (2010). Book Review: Density Functional Theory. [Link]

-

ResearchGate. (2022). Geometry optimization. [Link]

-

ResearchGate. (2004). Introduction to Density-Functional Theory and ab-Initio Molecular Dynamics. [Link]

-

National Center for Biotechnology Information. (2011). Density functional theory across chemistry, physics and biology. [Link]

-

Princeton University. Introduction to density-functional theory and ab-initio molecular dynamics. [Link]

-

SpringerLink. (2014). In search of the best DFT functional for dealing with organic anionic species. [Link]

-

MDPI. (2021). Review of Applications of Density Functional Theory (DFT) Quantum Mechanical Calculations to Study the High-Pressure Polymorphs of Organic Crystalline Materials. [Link]

-

National Center for Biotechnology Information. (2019). Best‐Practice DFT Protocols for Basic Molecular Computational Chemistry. [Link]

-

AIP Publishing. (2022). Geometry meta-optimization. [Link]

-

Matter Modeling Stack Exchange. (2021). Geometry optimization: what happens in the algorithm?. [Link]

Sources

- 1. ORCA - FACCTs [faccts.de]

- 2. pubs.acs.org [pubs.acs.org]

- 3. ORCA (quantum chemistry program) - Wikipedia [en.wikipedia.org]

- 4. hpc.hku.hk [hpc.hku.hk]

- 5. imperial.ac.uk [imperial.ac.uk]

- 6. tandfonline.com [tandfonline.com]

- 7. researchgate.net [researchgate.net]

- 8. collaborate.princeton.edu [collaborate.princeton.edu]

- 9. mdpi.com [mdpi.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. researchgate.net [researchgate.net]

- 12. mattermodeling.stackexchange.com [mattermodeling.stackexchange.com]

- 13. m.youtube.com [m.youtube.com]

- 14. reddit.com [reddit.com]

- 15. scholarworks.boisestate.edu [scholarworks.boisestate.edu]

- 16. grokipedia.com [grokipedia.com]

- 17. ORCA - NERSC Documentation [docs.nersc.gov]

- 18. scribd.com [scribd.com]

- 19. youtube.com [youtube.com]

- 20. barrett-group.mcgill.ca [barrett-group.mcgill.ca]

- 21. m.youtube.com [m.youtube.com]

- 22. youtube.com [youtube.com]

- 23. atomistica.online [atomistica.online]

- 24. researchgate.net [researchgate.net]

- 25. chemrxiv.org [chemrxiv.org]

- 26. nanoacademic.com [nanoacademic.com]

- 27. ossila.com [ossila.com]

- 28. mattermodeling.stackexchange.com [mattermodeling.stackexchange.com]

- 29. Assessing Reactivity with LUMO and HOMO Energy Gap-Magical Power of Quantum Mechanics-Chemistry [chemistry.wuxiapptec.com]

- 30. youtube.com [youtube.com]

- 31. irjweb.com [irjweb.com]

- 32. chem.libretexts.org [chem.libretexts.org]

- 33. Wolfram Demonstrations Project [demonstrations.wolfram.com]

- 34. MEP [cup.uni-muenchen.de]

- 35. Viewing Electrostatic Potential Maps - Avogadro [avogadro.cc]

- 36. Electrostatic Potential Topology for Probing Molecular Structure, Bonding and Reactivity - PMC [pmc.ncbi.nlm.nih.gov]

- 37. pubs.acs.org [pubs.acs.org]

- 38. Real-time prediction of 1 H and 13 C chemical shifts with DFT accuracy using a 3D graph neural network - Chemical Science (RSC Publishing) DOI:10.1039/D1SC03343C [pubs.rsc.org]

- 39. Accurate Prediction of NMR Chemical Shifts: Integrating DFT Calculations with Three-Dimensional Graph Neural Networks - PMC [pmc.ncbi.nlm.nih.gov]

- 40. Low-Cost Strategies for Predicting Accurate Density Functional Theory-Based Nuclear Magnetic Resonance Chemical Shifts [escholarship.org]

- 41. Complete prediction of the 1H NMR spectrum of organic molecules by DFT calculations of chemical shifts and spin-spin coupling constants. | Semantic Scholar [semanticscholar.org]

- 42. digitalcommons.liberty.edu [digitalcommons.liberty.edu]

- 43. Density functional theory across chemistry, physics and biology - PMC [pmc.ncbi.nlm.nih.gov]

The Medicinal Chemistry Potential of Ethyl 2-ethoxy-4-methylbenzoate (CAS 88709-17-5): A Technical Guide for Drug Discovery

Introduction: Unveiling the Potential of a Repaglinide Intermediate

Ethyl 2-ethoxy-4-methylbenzoate (CAS 88709-17-5), a substituted benzoic acid derivative, is primarily recognized in the pharmaceutical industry as a key intermediate in the synthesis of Repaglinide, a prominent anti-diabetic agent.[1] While its role as a building block for this meglitinide-class drug is well-established, the inherent medicinal chemistry potential of the 2-alkoxy-4-alkylbenzoic acid scaffold itself remains a largely untapped area of research. This technical guide aims to provide an in-depth exploration of the potential applications of CAS 88709-17-5 and its analogues in medicinal chemistry, extending beyond its current use. We will delve into its role as a modulator of ATP-dependent potassium channels, explore its synthetic accessibility, and propose future research directions for this versatile chemical entity.

Core Structure and Physicochemical Properties

The foundational structure of CAS 88709-17-5 is a benzene ring substituted with an ethyl ester, an ethoxy group at position 2, and a methyl group at position 4.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 88709-17-5 | |

| Molecular Formula | C₁₂H₁₆O₃ | [2] |

| Molecular Weight | 208.25 g/mol | [2] |

| Appearance | Colorless liquid (predicted) | |

| LogP (predicted) | 3.2 | |

| pKa (predicted) | ~4.0 (for the corresponding carboxylic acid) |

The ethoxy and methyl substitutions on the aromatic ring, along with the ethyl ester, contribute to the molecule's lipophilicity, which is a critical parameter for cell membrane permeability and interaction with biological targets.

Primary Therapeutic Target: The ATP-Sensitive Potassium (K-ATP) Channel

The most direct line of inquiry into the medicinal applications of the this compound scaffold stems from its connection to Repaglinide. Repaglinide exerts its glucose-lowering effect by modulating the activity of ATP-sensitive potassium (K-ATP) channels in pancreatic β-cells.[3] These channels are hetero-octameric protein complexes composed of four pore-forming inwardly rectifying potassium channel (Kir6.2) subunits and four regulatory sulfonylurea receptor 1 (SUR1) subunits.[4]

Mechanism of Action

In pancreatic β-cells, the K-ATP channel acts as a metabolic sensor, linking blood glucose levels to insulin secretion. When glucose levels are low, the channels are open, allowing potassium ions to flow out of the cell, which maintains a hyperpolarized state and prevents insulin release. Following a meal, rising blood glucose leads to increased intracellular ATP. ATP binds to the Kir6.2 subunit, causing the channel to close. This closure leads to membrane depolarization, the opening of voltage-gated calcium channels, and a subsequent influx of calcium, which triggers the exocytosis of insulin-containing granules.[5]